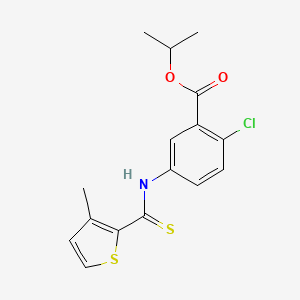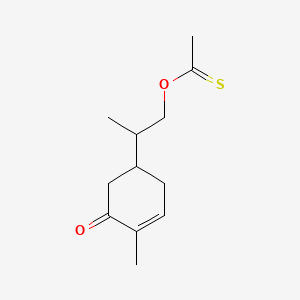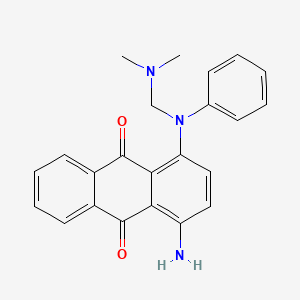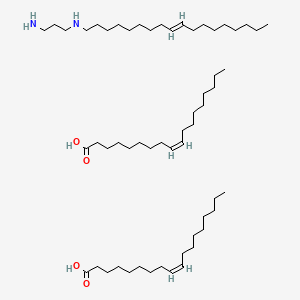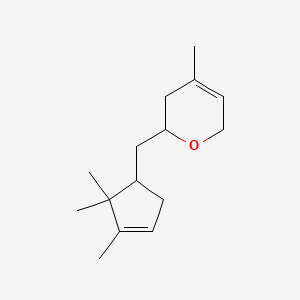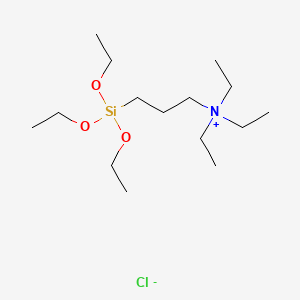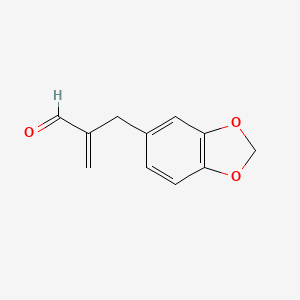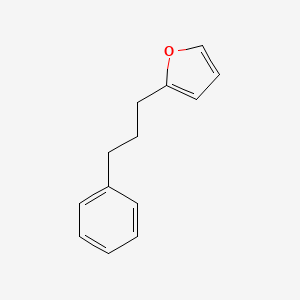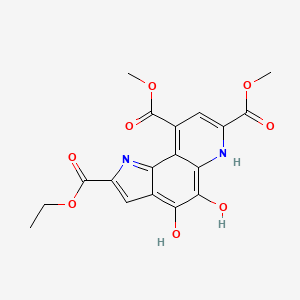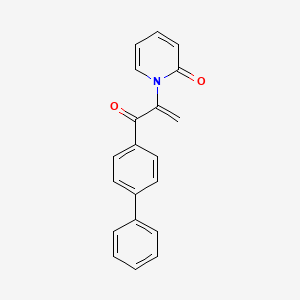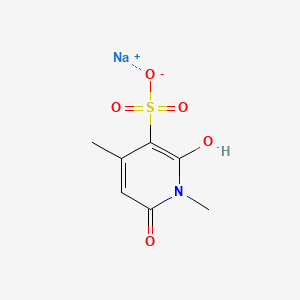
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate is a chemical compound with the molecular formula C7H8NNaO5S. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate typically involves the reaction of 1,4-dimethyl-3-cyano-6-hydroxy-2-pyridone with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various sulfonate derivatives, hydroxy derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-cyano-6-hydroxy-2-pyridone: A precursor in the synthesis of Sodium 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-3-pyridinesulphonate.
4-Hydroxy-2-quinolones: Compounds with similar structural motifs and biological activities.
Indole Derivatives: Compounds with similar heterocyclic structures and diverse biological activities
Uniqueness
This compound is unique due to its specific sulfonate group, which imparts distinct chemical and biological properties. This makes it valuable in applications where other similar compounds may not be as effective .
Properties
CAS No. |
41642-94-8 |
|---|---|
Molecular Formula |
C7H8NNaO5S |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
sodium;2-hydroxy-1,4-dimethyl-6-oxopyridine-3-sulfonate |
InChI |
InChI=1S/C7H9NO5S.Na/c1-4-3-5(9)8(2)7(10)6(4)14(11,12)13;/h3,10H,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
LDBMTZSRKYQARW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)N(C(=C1S(=O)(=O)[O-])O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



